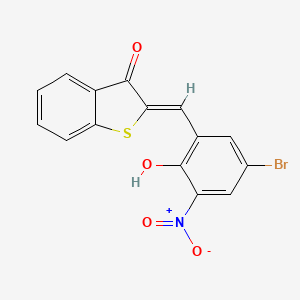
(2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic molecule that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on a benzylidene moiety, which is conjugated to a benzothiophene core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxy-3-nitrobenzaldehyde and 1-benzothiophen-3(2H)-one.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2-hydroxy-3-nitrobenzaldehyde and 1-benzothiophen-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The reaction progress can be monitored using thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange or organolithium reagents for carbon-carbon bond formation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiophenes.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Medicine
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Further research is needed to fully understand its therapeutic potential and mechanism of action.
Industry
In materials science, the compound can be used as a building block for the synthesis of novel polymers or organic electronic materials. Its conjugated system and functional groups make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The exact mechanism of action of (2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox cycling, which could generate reactive oxygen species (ROS) and induce oxidative stress in cells. The hydroxyl and bromine groups may facilitate binding to specific protein sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
(2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzofuran-3(2H)-one: Benzofuran core instead of benzothiophene.
(2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-indolin-3-one: Indolinone core instead of benzothiophene.
Uniqueness
The unique combination of bromine, hydroxyl, and nitro groups on the benzylidene moiety, along with the benzothiophene core, distinguishes (2Z)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one from its analogs. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8BrNO4S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8BrNO4S/c16-9-5-8(14(18)11(7-9)17(20)21)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6- |
InChI Key |
FPHJFSFYBNFBIG-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


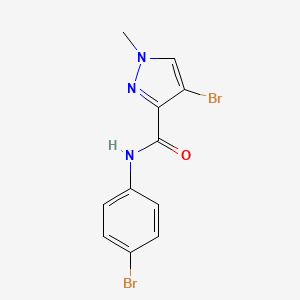
![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521067.png)
![Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11521069.png)
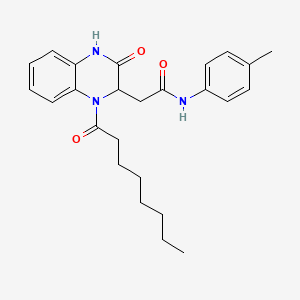

![N-(4-methoxybenzyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11521086.png)
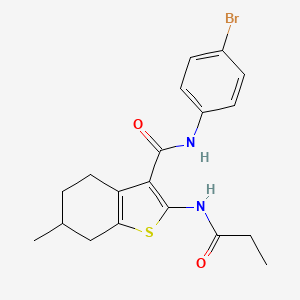
![2-methyl-1-[2-(morpholin-4-yl)-8-nitro-2H-chromen-3-yl]propan-1-one](/img/structure/B11521098.png)
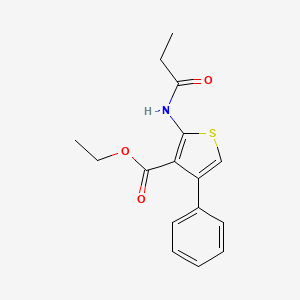
![Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate](/img/structure/B11521116.png)
![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
![5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11521120.png)
![Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11521123.png)

